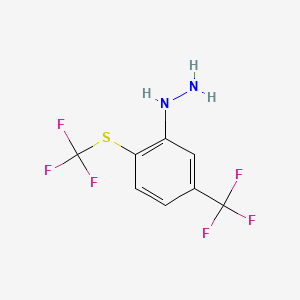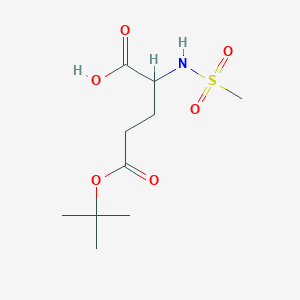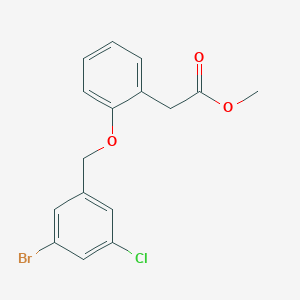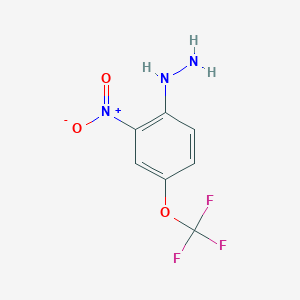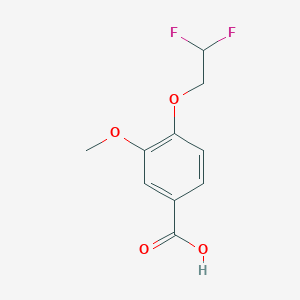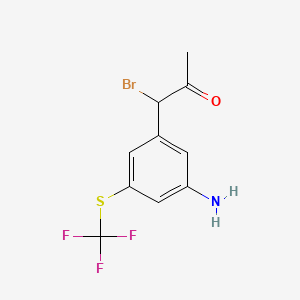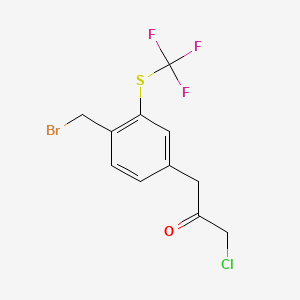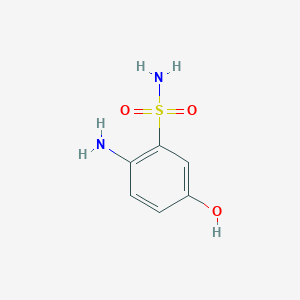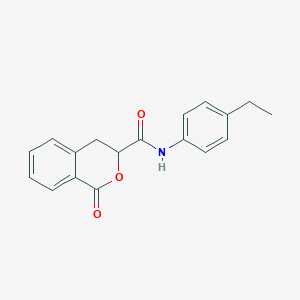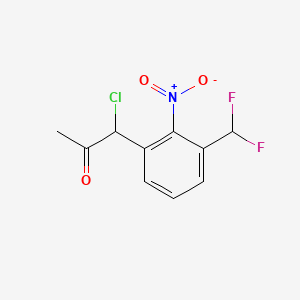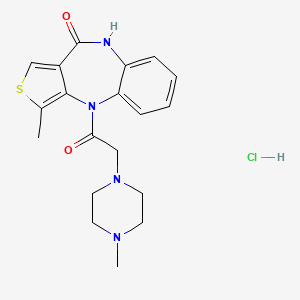
Telenzepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telenzepine hydrochloride is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its atropisomeric nature, meaning it has a stereogenic C–N-axis, which contributes to its stability and activity .
Méthodes De Préparation
The synthesis of telenzepine hydrochloride involves several steps, starting with the formation of the thienobenzodiazepine core. This is typically achieved through a series of condensation and cyclization reactions. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Telenzepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thienobenzodiazepine core.
Applications De Recherche Scientifique
Telenzepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving muscarinic receptor antagonists.
Biology: The compound is used to study the role of muscarinic receptors in various biological processes.
Industry: It is used in the development of new drugs targeting muscarinic receptors.
Mécanisme D'action
Telenzepine hydrochloride exerts its effects by selectively binding to muscarinic M1 receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in gastric acid secretion, making it effective in the treatment of peptic ulcers . The compound’s activity is primarily related to its (+)-isomer, which is significantly more active than the (–)-isomer .
Comparaison Avec Des Composés Similaires
Telenzepine hydrochloride is often compared with other muscarinic receptor antagonists such as pirenzepine. While both compounds inhibit gastric acid secretion, this compound is found to be more potent and selective for the M1 receptor . Other similar compounds include atropine and scopolamine, which also act on muscarinic receptors but have different selectivity and potency profiles .
Propriétés
Numéro CAS |
127519-18-0 |
|---|---|
Formule moléculaire |
C19H23ClN4O2S |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |
Clé InChI |
XZVKOMOTDZLLDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


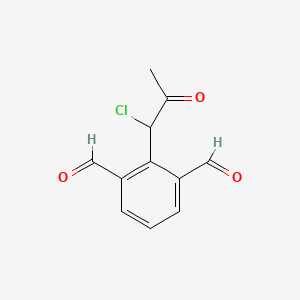
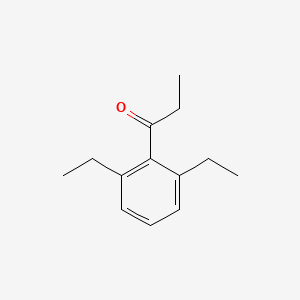
![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)
